2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide
Description
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h3-6,11,15H,2,7-8H2,1H3,(H,14,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQFCWSPHVXMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines
The most common method involves cyclizing 1,2-diaminobenzene derivatives with carbonyl sources. For example, reacting o-phenylenediamine with diethyl oxalate in ethanol under reflux yields 3-oxo-1,2,3,4-tetrahydroquinoxaline. This reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by cyclization and dehydration. Typical conditions include:
Reduction of Quinoxalinones
Quinoxalin-2(1H)-ones can be reduced to tetrahydroquinoxalines using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C). This method is advantageous for introducing substituents at the 3-position before reduction.
Introduction of the Acetamide Side Chain
The N-propylacetamide moiety is introduced via alkylation or acylation of the tetrahydroquinoxaline core.
Direct Alkylation with Bromoacetamide
A patented approach involves reacting 3-oxo-1,2,3,4-tetrahydroquinoxaline with 2-bromo-N-propylacetamide in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction mechanism proceeds via SN2 nucleophilic substitution, where the secondary amine of tetrahydroquinoxaline attacks the electrophilic α-carbon of the bromoacetamide. Key parameters include:
Acylation with Propylamine
Alternative routes employ a two-step acylation strategy:
-
Synthesis of Chloroacetyl Intermediate : Reacting 3-oxo-tetrahydroquinoxaline with chloroacetyl chloride in DCM yields 2-chloro-N-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.
-
N-Propylation : The chloro intermediate undergoes nucleophilic displacement with propylamine in THF, facilitated by potassium carbonate (K2CO3). This method achieves higher regioselectivity (>90%) but requires stringent moisture control.
Optimization Strategies
Catalytic Enhancements
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in acylation reactions improves yields by 15–20%. For example, DMAP (10 mol%) in DCM reduces reaction times from 24 hours to 6 hours for the chloroacetylation step.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents like DCM or ethyl acetate are preferred for large-scale synthesis due to easier workup.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the final compound, achieving >95% purity.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) is used for intermediates.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Direct Alkylation | 65–70% | 90–95% | High | Moderate |
| Acylation | 75–80% | 95–98% | Moderate | High |
| Catalytic Acylation | 85–90% | 98%+ | Low | High |
Challenges and Solutions
Byproduct Formation
Racemization at the α-carbon of the acetamide side chain occurs under basic conditions. Using chiral auxiliaries or low-temperature reactions (<0°C) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Further reduction can lead to fully saturated quinoxaline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s quinoxaline core is known for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers are exploring its derivatives for drug development.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photophysical properties, useful in the development of sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Acetamide Families
(a) (S)-2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one
- Core Structure: Replaces the tetrahydroquinoxaline with an isobenzofuran-phthalazine hybrid.
- Key Features :
(b) N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
- Core Structure: Features a fully aromatic quinoxaline ring substituted with phenyl groups and an acetamide side chain .
- Key Features :
- Contrast: The diphenylquinoxaline backbone enhances π-π stacking but reduces solubility compared to the partially saturated tetrahydroquinoxaline in the target compound.
(c) Ethyl 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate
- Core Structure: Combines a dihydroquinoxaline ring with ester and ketone functionalities .
- Key Features :
- Contrast : The ester group introduces hydrolytic instability, whereas the acetamide group in the target compound may improve metabolic stability.
Functional Analogues with Propylacetamide Side Chains
(a) N-(3-Ethylphenyl)-2-(4-Oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Core Structure: Triazoloquinoxaline fused with a propylacetamide group .
- Key Features: Molecular weight: 389.4 g/mol (vs. ~259.3 g/mol for the target compound) .
- Contrast: The triazole moiety introduces additional nitrogen atoms, increasing polarity but possibly reducing membrane permeability compared to the simpler tetrahydroquinoxaline system.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Signatures
Research Implications and Gaps
- The target compound’s tetrahydroquinoxaline core offers a balance between rigidity and solubility, distinct from fully aromatic or triazole-fused analogues.
- Limited data on its synthetic yield, melting point, and spectroscopic properties highlight the need for further experimental characterization .
- Comparative studies on biological activity (e.g., kinase inhibition or antimicrobial effects) are absent in the provided evidence, suggesting a critical area for future research.
Biological Activity
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.30 g/mol
- CAS Number : 1008189-19-2
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar tetrahydroquinoxaline derivatives. For instance, compounds exhibiting structural similarities were tested against human coronaviruses, showing varying degrees of effectiveness. The activity was measured in terms of cytotoxic concentrations (CC50) and selectivity index (SI).
| Compound | CC50 (µM) | SI |
|---|---|---|
| Avir-1 | 729 | 12 |
| Avir-2 | 550 | 10 |
| Avir-3 | 588 | 9 |
These results indicate that while some derivatives exhibit moderate antiviral activity, further research is needed to establish the efficacy of this compound specifically against viral strains.
Neuroprotective Effects
Tetrahydroquinoxaline derivatives have also been investigated for neuroprotective effects. In vitro studies suggest that these compounds may modulate neuroinflammatory pathways and protect neuronal cells from apoptosis. The mechanism often involves the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.
Study on Antiviral Activity
A comparative analysis was conducted on various tetrahydroquinoxaline derivatives to assess their antiviral properties against strains such as coronavirus 229E and OC-43. The study found that certain modifications in the chemical structure significantly influenced antiviral potency.
"Compounds with a more hydrophobic character showed increased interaction with viral proteins, enhancing their inhibitory effects."
Neuroprotection in Animal Models
In another study focusing on neuroprotective effects, animal models treated with tetrahydroquinoxaline derivatives displayed reduced markers of oxidative stress and inflammation in brain tissues. This suggests a potential therapeutic role for such compounds in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
